molecular formula C25H27N3O2S B2776768 3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403728-33-6

3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2776768
CAS No.: 403728-33-6
M. Wt: 433.57
InChI Key: ARSAXROEUIKNGF-UHFFFAOYSA-N
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Description

3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26N2O2S\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2\text{S}

This structure includes a quinazoline core , which is known for its ability to interact with various biological targets. The presence of the thioxo and carboxamide functional groups contributes to its potential pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, a related quinazoline derivative demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundActivityTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
Related Quinazoline DerivativeAntifungalC. albicans

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit cholinesterase enzymes , which are critical in neurotransmission. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.

Case Study: Cholinesterase Inhibition

A related study found that certain quinazoline derivatives showed selective inhibition towards butyrylcholinesterase (BChE) with an IC50 value comparable to established drugs like physostigmine.

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

Anti-inflammatory Activity

Inflammation plays a significant role in various diseases, and compounds targeting inflammatory pathways are of great interest. Quinazoline derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The anti-inflammatory activity may be attributed to the compound's ability to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses.

Properties

CAS No.

403728-33-6

Molecular Formula

C25H27N3O2S

Molecular Weight

433.57

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31)

InChI Key

ARSAXROEUIKNGF-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S

solubility

not available

Origin of Product

United States

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